molecular formula C15H23BrClNO2 B4999236 2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride

2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride

Cat. No. B4999236
M. Wt: 364.70 g/mol
InChI Key: UFCZMICUMINIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CM-4-Bromophenol and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride involves the inhibition of COX-2 activity. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for pain and inflammation. The compound has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). The compound has been reported to have analgesic and antipyretic effects in animal models.

Advantages and Limitations for Lab Experiments

2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride has several advantages for lab experiments. It is a potent and selective COX-2 inhibitor, which makes it an excellent tool for studying the role of COX-2 in various biological processes. The compound has been shown to have low toxicity in animal models, which makes it suitable for use in in vivo experiments. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for the study of 2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. The compound's antioxidant properties also warrant further investigation in the context of oxidative stress-related diseases. Additionally, the compound's effects on other biological pathways, such as the immune system and the nervous system, should be explored.

Synthesis Methods

The synthesis of 2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride has been reported using different methods. One of the most commonly used methods involves the reaction of 2-bromo-4-hydroxy-6-methoxyphenol with cyclohexylmethylamine in the presence of sodium hydroxide and methanol. The resulting product is then treated with hydrochloric acid to obtain this compound.

Scientific Research Applications

2-bromo-4-{[cyclohexyl(methyl)amino]methyl}-6-methoxyphenol hydrochloride has been extensively studied for its potential applications in scientific research. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for pain and inflammation.

properties

IUPAC Name

2-bromo-4-[[cyclohexyl(methyl)amino]methyl]-6-methoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO2.ClH/c1-17(12-6-4-3-5-7-12)10-11-8-13(16)15(18)14(9-11)19-2;/h8-9,12,18H,3-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCZMICUMINIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C(=C1)Br)O)OC)C2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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